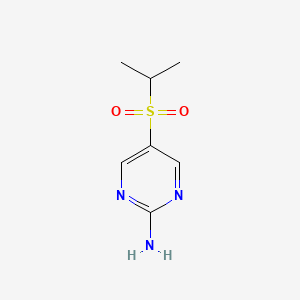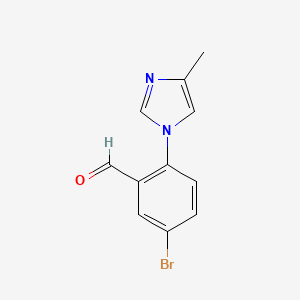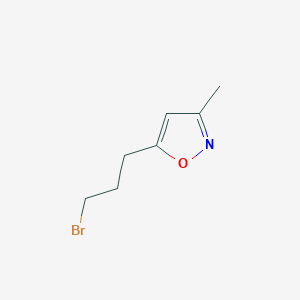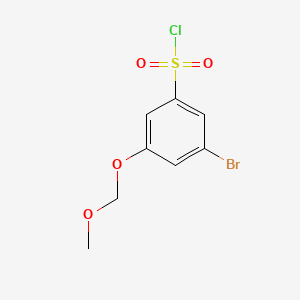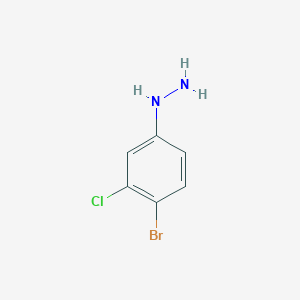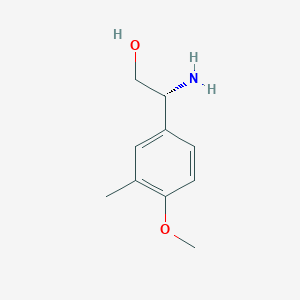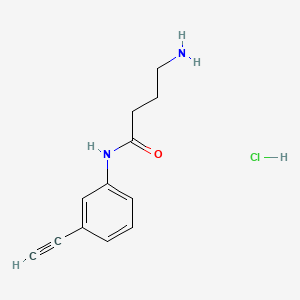
(E)-4-(3-fluorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-fluorophenyl)but-3-en-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It features a fluorine atom attached to the phenyl ring, which is connected to a butenone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-(3-fluorophenyl)but-3-en-2-one can be synthesized through a solventless Wittig reaction. This method involves the reaction of a fluorinated benzaldehyde with a phosphonium ylide, resulting in the formation of the desired α,β-unsaturated ketone . The reaction conditions typically include the use of a base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of 4-(3-fluorophenyl)but-3-en-2-one may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-fluorophenyl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into corresponding carboxylic acids or other oxidized derivatives.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4), cerium chloride (CeCl3), methanol (CH3OH)
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Substitution: Nucleophiles such as amines or thiols under basic conditions
Major Products Formed
Reduction: 4-(3-fluorophenyl)but-3-en-2-ol
Oxidation: Corresponding carboxylic acids or other oxidized derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
4-(3-fluorophenyl)but-3-en-2-one has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, thereby modulating its activity .
Comparaison Avec Des Composés Similaires
4-(3-fluorophenyl)but-3-en-2-one can be compared with other similar compounds, such as:
4-(4-fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in the para position.
4-(2-fluorophenyl)but-3-en-2-one: Similar structure but with the fluorine atom in the ortho position.
4-(3-chlorophenyl)but-3-en-2-one: Similar structure but with a chlorine atom instead of fluorine.
The uniqueness of 4-(3-fluorophenyl)but-3-en-2-one lies in the specific positioning of the fluorine atom, which can influence its reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
2481-53-0 |
|---|---|
Formule moléculaire |
C10H9FO |
Poids moléculaire |
164.18 g/mol |
Nom IUPAC |
(E)-4-(3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H9FO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-7H,1H3/b6-5+ |
Clé InChI |
HMPIVEBXKYNVET-AATRIKPKSA-N |
SMILES isomérique |
CC(=O)/C=C/C1=CC(=CC=C1)F |
SMILES canonique |
CC(=O)C=CC1=CC(=CC=C1)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


